molecular formula C19H23Cl2FN2 B12705421 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride CAS No. 83658-29-1

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

Cat. No.: B12705421
CAS No.: 83658-29-1
M. Wt: 369.3 g/mol
InChI Key: WWZBEUAGUTXSAX-UHFFFAOYSA-N
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Description

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a fluorophenyl group attached to a dihydroisoquinoline moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The fluorophenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the methylation of the amine group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride stands out due to its unique combination of a fluorophenyl group and a dihydroisoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

83658-29-1

Molecular Formula

C19H23Cl2FN2

Molecular Weight

369.3 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C19H21FN2.2ClH/c1-22(2)12-11-15-13-14-7-3-4-8-16(14)19(21-15)17-9-5-6-10-18(17)20;;/h3-10,15H,11-13H2,1-2H3;2*1H

InChI Key

WWZBEUAGUTXSAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

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